N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. This particular compound features a formyl group attached to a phenyl ring, which is further connected to a dimethylbenzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the condensation of anthranilic aldehydes with aryl ethenesulfonyl chlorides. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted sulfonamides.
Scientific Research Applications
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Formylphenyl)-N-methylcinnamamide
- N-(2-Formylphenyl)-4-methoxybenzenesulfonamide
- N-(2-Formylphenyl)naphthalene-2-sulfonamide
Uniqueness
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both formyl and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
CAS No. |
34161-94-9 |
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Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-formylphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)16(2)15-6-4-3-5-13(15)11-17/h3-11H,1-2H3 |
InChI Key |
HSXCAJUMOYCGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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